![molecular formula C20H22N2O4 B2750120 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide CAS No. 941962-72-7](/img/structure/B2750120.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide, also known as BDO, is a chemical compound that has gained attention for its potential use in scientific research. BDO is a small molecule that has been synthesized in recent years and has shown promising results in various studies.
Scientific Research Applications
Anticancer Activity
The core structure of this compound, featuring a benzodioxole moiety, is known for its potential anticancer properties. Research has indicated that derivatives of benzodioxole can be synthesized and evaluated for their efficacy against various cancer cell lines . The compound could be investigated for its ability to inhibit cancer cell growth, induce apoptosis, or serve as a lead compound for the development of new anticancer drugs.
Lead Detection
Compounds with a benzodioxole structure have been utilized in the development of sensors for the detection of heavy metals, such as carcinogenic lead (Pb^2+) . The compound could be applied in creating electrochemical sensors that offer a sensitive and selective method for monitoring lead contamination in environmental samples.
Antitumor Evaluation
Benzodioxole derivatives have been synthesized and assessed for their antitumor activities against various cell lines, including HeLa, A549, and MCF-7 . The compound’s potential to act as an antitumor agent can be explored, particularly in terms of its mechanism of action and efficacy across different types of tumors.
Pharmacological Activities
The benzodioxole moiety is associated with a wide range of pharmacological activities, including anti-infective, anti-diabetic, and antioxidant effects . This compound could be investigated for its potential pharmacological applications, possibly leading to the development of new therapeutic agents.
Organic Synthesis
In organic chemistry, the compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various chemical reactions, such as Claisen–Schmidt condensation, which could be useful in creating novel organic compounds .
Biological Activity Studies
The compound’s structure suggests it may have interesting biological activities. Studies could be conducted to explore its interaction with biological targets, such as enzymes or receptors, which could lead to insights into its potential therapeutic uses .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(7-8-15-5-3-2-4-6-15)22-20(24)19(23)21-12-16-9-10-17-18(11-16)26-13-25-17/h2-6,9-11,14H,7-8,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGTELXQCHLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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